Technical Whitepaper: 2-Isopropoxy-5-methylsulfonylbenzoic Acid (CAS 87474-14-4) in Neuroactive Drug Design
Technical Whitepaper: 2-Isopropoxy-5-methylsulfonylbenzoic Acid (CAS 87474-14-4) in Neuroactive Drug Design
Executive Summary
In the landscape of central nervous system (CNS) drug development, the rational design of pharmacophores relies heavily on highly functionalized building blocks. 2-Isopropoxy-5-methylsulfonylbenzoic acid (CAS 87474-14-4) has emerged as a privileged intermediate, specifically in the synthesis of piperazine-based benzamides targeting the Glycine Transporter 1 (GlyT1). This technical guide explores the physicochemical properties, structural causality, upstream synthesis, and downstream application protocols for this critical compound, providing drug development professionals with a comprehensive, self-validating framework for its utilization.
Structural Logic & Physicochemical Profile
CAS 87474-14-4 is an aromatic carboxylic acid characterized by two highly specific substituents: an ortho-isopropoxy group and a meta-methylsulfonyl group[1]. These functional groups are not arbitrary; they are strategically positioned to dictate the three-dimensional conformation and electronic properties of downstream active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The fundamental properties of this building block dictate its handling and reactivity during process chemistry.
Table 1: Key Physicochemical Properties of CAS 87474-14-4
| Property | Value | Mechanistic Implication |
| Chemical Name | Defines core reactivity (acylation). | |
| CAS Registry Number | 87474-14-4 | Standard identifier for procurement[1]. |
| Molecular Formula | C11H14O5S | Stoichiometric basis for reaction yields. |
| Molecular Weight | 258.29 g/mol | High mass contribution to final API. |
| Physical State | Solid (White to off-white powder) | Facilitates gravimetric dispensing. |
| Solubility | Soluble in DMF, DMSO, MeOH | Dictates choice of coupling solvents. |
Mechanistic Role: The SAR of the Benzamide Pharmacophore
When CAS 87474-14-4 is coupled with a secondary amine (such as a piperazine derivative), it forms a neuroactive benzamide. This structure is a cornerstone in the development of , which are investigated for treating the negative and cognitive symptoms of schizophrenia by modulating NMDA receptor activity[2].
The causality behind the selection of this specific intermediate lies in its Structure-Activity Relationship (SAR):
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The 2-Isopropoxy Group (Conformational Lock): The bulky isopropyl ether at the C2 position creates severe steric hindrance against the adjacent amide carbonyl. This forces the amide bond out of coplanarity with the phenyl ring, "locking" the molecule into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to the lipophilic pocket of the GlyT1 transporter.
-
The 5-Methylsulfonyl Group (Electronic Modulator): Positioned para to the isopropoxy group, the methylsulfonyl moiety acts as a strong electron-withdrawing group (EWG) via inductive (-I) and resonance (-M) effects. This draws electron density away from the amide bond, increasing its hydrogen-bond donor capacity while simultaneously serving as a potent hydrogen-bond acceptor within the target protein's binding site[3].
Fig 1: Structure-Activity Relationship (SAR) logic for CAS 87474-14-4 derived benzamides.
Upstream Synthesis & Process Chemistry
The synthesis of CAS 87474-14-4 must be tightly controlled to prevent regioisomeric impurities. The process typically begins with 5-chlorosulfonyl-2-hydroxybenzoic acid.
-
Reduction & Methylation: The sulfonyl chloride is reduced to a sulfinic acid intermediate using sodium sulfite (
), followed by in situ trapping with methyl iodide ( ) to establish the 5-methylsulfonyl group. -
O-Alkylation: The highly nucleophilic phenoxide (generated via
) is alkylated using 2-bromopropane. Because the carboxylic acid is also nucleophilic, this step often results in the formation of an isopropyl ester intermediate. -
Saponification: A controlled basic hydrolysis (NaOH in MeOH/
) selectively cleaves the ester, regenerating the free carboxylic acid coupling handle without disturbing the aryl ether.
Fig 2: Upstream synthetic workflow and intermediate progression for CAS 87474-14-4.
Downstream Application Workflow: Amide Coupling Protocol
To translate this building block into a functional GlyT1 inhibitor[2], a robust amide coupling protocol is required. The following methodology is designed as a self-validating system , where the physical chemistry of the workup inherently purifies the product based on predictable pKa shifts.
Table 2: Step-by-Step Amide Coupling Methodology
| Step | Action | Reagents / Conditions | Mechanistic Purpose & Self-Validation |
| 1. Activation | Dissolve acid, add coupling agent and base. | CAS 87474-14-4 (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anh. DMF, 15 min, RT. | Generates the highly reactive O-At ester. DIPEA ensures the acid is deprotonated. |
| 2. Coupling | Add amine nucleophile. | Piperazine derivative (1.1 eq), 2-4 hrs, RT. | Nucleophilic acyl substitution forms the benzamide linkage[3]. |
| 3. IPC | Monitor reaction progress. | LC-MS or TLC (UV 254 nm). | Validation: Disappearance of the acid mass (m/z 259 [M+H]+) confirms reaction completion. |
| 4. Acid Wash | Liquid-liquid extraction. | EtOAc, wash with 1M HCl. | Validation: Protonates unreacted piperazine and DIPEA, driving them into the aqueous waste layer. |
| 5. Base Wash | Liquid-liquid extraction. | Wash organic layer with Sat. | Validation: Deprotonates unreacted CAS 87474-14-4, driving it into the aqueous layer. Only the neutral product remains. |
| 6. Isolation | Dry, concentrate, and purify. | Yields the highly pure (>95%) target neuroactive compound. |
Quality Control & Analytical Validation
Before utilizing CAS 87474-14-4 in high-value API synthesis, batch integrity must be verified.
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LC-MS: Must show a dominant peak at m/z 259.0 [M+H]+ in positive ion mode, or m/z 257.0 [M-H]- in negative ion mode.
-
1H NMR (DMSO-d6): Critical diagnostic peaks include the septet of the isopropyl methine proton (~4.7 ppm) and the sharp singlet of the methylsulfonyl group (~3.2 ppm). The carboxylic acid proton should appear as a broad singlet far downfield (>12.5 ppm).
-
HPLC Purity: A minimum purity of 98% (Area %) at 254 nm is required to prevent the propagation of closely related des-methyl or des-isopropyl impurities into the final drug substance.
